molecular formula C25H26O6 B045987 Isoangustone A CAS No. 129280-34-8

Isoangustone A

Cat. No.: B045987
CAS No.: 129280-34-8
M. Wt: 422.5 g/mol
InChI Key: QNLGNISMYMFVHP-UHFFFAOYSA-N
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Description

Isoangustone A is a naturally occurring flavonoid compound found in the root of the licorice plant (Glycyrrhiza species). This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoangustone A can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the use of microbial glycosylation, where natural flavonoids are transformed into glycosylated derivatives using microbial cultures . This method is advantageous due to its regioselectivity and environmental friendliness.

Industrial Production Methods: Industrial production of this compound typically involves extraction from licorice root using solvent extraction techniques. The extracted compound is then purified through processes such as chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Isoangustone A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as glycosylated and sulfated forms .

Properties

IUPAC Name

3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c1-13(2)5-7-15-9-16(10-20(27)23(15)28)18-12-31-21-11-19(26)17(8-6-14(3)4)24(29)22(21)25(18)30/h5-6,9-12,26-29H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLGNISMYMFVHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317327
Record name Isoangustone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoangustone A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038905
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

129280-34-8
Record name Isoangustone A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129280-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoangustone A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129280348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoangustone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOANGUSTONE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58NM254N9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isoangustone A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038905
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

191 - 193 °C
Record name Isoangustone A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038905
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Isoangustone A exhibits its effects through multiple mechanisms:

  • Inhibition of PI3K/Akt/GSK-3β and JNK1/2 pathways: [] this compound binds to and inhibits the kinase activities of phosphoinositide 3-kinase (PI3K), MKK4, and MKK7, leading to the suppression of downstream signaling cascades involving Akt, GSK-3β, and JNK1/2. These pathways are often dysregulated in cancer cells, contributing to uncontrolled proliferation and survival.
  • Induction of apoptosis: [, ] this compound triggers apoptosis in cancer cells by increasing the levels of pro-apoptotic proteins like Fas, TRAIL, and cleaved caspases. It also disrupts mitochondrial membrane potential, leading to cytochrome c release and activation of the intrinsic apoptotic pathway.
  • Cell cycle arrest: [, ] this compound induces G1 phase cell cycle arrest by decreasing the levels of cyclin-dependent kinases (CDKs) 2 and 4, as well as cyclins A and D1. This prevents the cell cycle from progressing into the DNA synthesis phase, thereby inhibiting proliferation.
  • Inhibition of TGF-β/Smad signaling: [, ] This pathway plays a crucial role in fibrosis. This compound disrupts this signaling cascade, thereby reducing the production of extracellular matrix components like collagen and connective tissue growth factor (CTGF).
  • Suppression of NF-κB signaling: [, ] this compound inhibits NF-κB activation, reducing the expression of pro-inflammatory molecules like ICAM-1, MCP-1, COX-2, and iNOS. This contributes to its anti-inflammatory effects.
  • Induction of autophagy: [] In some cancer cells, this compound induces autophagy, a process of cellular self-degradation. This might contribute to its anti-cancer effects through autophagic cell death.

ANone:

  • Molecular Formula: C21H22O4 []
  • Molecular Weight: 338.4 g/mol []
  • Spectroscopic data: Structural elucidation has been achieved through spectroscopic methods, including 1H-NMR and 13C-NMR. [, , ]

ANone: Limited information is available regarding the material compatibility and stability of this compound under various conditions. Further research is needed to determine its suitability for different applications.

ANone: Based on the provided research, this compound is not reported to possess catalytic properties. Its primary mechanisms of action involve modulating cellular signaling pathways and inducing biological responses.

ANone: While the provided abstracts do not mention specific computational studies, such approaches could be valuable. QSAR models, for instance, could help explore the relationship between this compound's structure and its diverse biological activities, potentially guiding the development of more potent and selective derivatives.

A: The presence of a γ,γ-dimethylchromene ring appears to be important for the aldose reductase inhibitory activity of this compound and similar isoprenoid-type flavonoids. [] Further research is needed to fully elucidate the SAR and identify structural modifications that could enhance its potency, selectivity, and pharmacological properties.

ANone: Information regarding the stability of this compound under various conditions (e.g., temperature, pH, light) and suitable formulation strategies to improve its stability, solubility, or bioavailability is limited in the provided research and requires further investigation.

ANone: The provided research primarily focuses on the in vitro activities of this compound. Further investigations are needed to fully understand its absorption, distribution, metabolism, excretion (ADME) profile, and in vivo activity, efficacy, and duration of action.

A: In vitro: this compound has demonstrated promising anticancer activities in various cell lines, including prostate cancer [, , ], melanoma [], and colorectal cancer cells [, ]. It inhibits cell proliferation, induces apoptosis and/or autophagy, and reduces cell migration. Additionally, it exhibits anti-fibrotic [, ] and anti-inflammatory effects [, , ] in cell-based models.

ANone: Research regarding resistance mechanisms to this compound and its potential cross-resistance with other compounds is currently limited. This area requires further investigation, especially if the compound progresses to clinical trials.

ANone: While this compound appears to be well-tolerated in preclinical studies, more comprehensive toxicology studies are needed to determine its safety profile, potential adverse effects, and long-term consequences of exposure.

A: The research on this compound is relatively recent, with most studies conducted in the past two decades. Initial studies focused on its isolation and structural characterization from licorice. [] Subsequent research revealed its diverse pharmacological activities, including anti-cancer [, , , , , ], anti-inflammatory [, , ], anti-fibrotic [, ], and antioxidant properties [, , ]. Further research is needed to explore its therapeutic potential and translate these findings into clinical applications.

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